Cas no 88510-08-1 (2-phenylethyl 6-O-alpha-L-rhamnopyranosyl-beta-D-glucopyranoside)

2-phenylethyl 6-O-alpha-L-rhamnopyranosyl-beta-D-glucopyranoside structure
88510-08-1 structure
Product Name:2-phenylethyl 6-O-alpha-L-rhamnopyranosyl-beta-D-glucopyranoside
CAS-nummer:88510-08-1
MF:C20H30O10
MW:430.446207523346
CID:2031605
PubChem ID:14312558
Update Time:2025-04-21

2-phenylethyl 6-O-alpha-L-rhamnopyranosyl-beta-D-glucopyranoside Chemische en fysische eigenschappen

Naam en identificatie

    • 2-phenylethyl 6-O-alpha-L-rhamnopyranosyl-beta-D-glucopyranoside
    • 2-phenylethyl beta-rutinoside
    • 2-phenylethyl D-rutinoside
    • 2-phenylethyl O-alpha-L-rhamnopyranosyl-(1?6)-beta-D-glucopyranoside
    • 2-phenylethyl rutinoside
    • phenethyl alpha-L-rhamnopyranosyl(1->6)-beta-D-glucopyranoside
    • phenethyl O-alpha-L-rhamnopyranosyl-(1->6)-beta-D-glucopyranoside
    • Phenethyl rutinoside
    • NCGC00169796-01
    • BRD-K76613438-001-01-4
    • AKOS040739974
    • NCGC00169796-02
    • beta-Phenylethanol beta-D-rutinoside
    • DTXSID001165902
    • NCGC00169796-02_C20H30O10_2-Phenylethyl 6-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranoside
    • 2-Phenylethyl 6-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranoside
    • MEGxp0_000793
    • ACon1_000975
    • 2-methyl-6-[[3,4,5-trihydroxy-6-(2-phenylethoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol
    • 88510-08-1
    • 1,2-Hexadecanediol (8CI)(9CI)
    • CHEBI:167920
    • Inchi: 1S/C20H30O10/c1-10-13(21)15(23)17(25)20(29-10)28-9-12-14(22)16(24)18(26)19(30-12)27-8-7-11-5-3-2-4-6-11/h2-6,10,12-26H,7-9H2,1H3
    • InChI-sleutel: OKUGUNDXBGUFPA-UHFFFAOYSA-N
    • LACHT: O1C(C(C(C(C1COC1C(C(C(C(C)O1)O)O)O)O)O)O)OCCC1C=CC=CC=1

Berekende eigenschappen

  • Exacte massa: 430.18389715g/mol
  • Monoisotopische massa: 430.18389715g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 6
  • Aantal waterstofbondacceptatoren: 10
  • Zware atoomtelling: 30
  • Aantal draaibare bindingen: 7
  • Complexiteit: 516
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 10
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: -1.7
  • Topologisch pooloppervlak: 158Ų
Aanbevolen leveranciers
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Shandong Feiyang Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shandong Feiyang Chemical Co., Ltd
Jiangsu Kolod Food Ingredients Co.,ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangsu Kolod Food Ingredients Co.,ltd
上海帛亦医药科技有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Yunnanjiuzhen
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Yunnanjiuzhen